Pirotinib
説明
Pyrotinib (C121960) is an oral, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) targeting HER1 (EGFR), HER2 (ErbB2), and HER4 (ErbB4) . It binds covalently to the kinase domains of these receptors, inhibiting downstream signaling pathways critical for tumor proliferation and angiogenesis. Pyrotinib has demonstrated significant efficacy in HER2-positive metastatic breast cancer (MBC), particularly in patients with brain metastases (BM), and is approved in China for this indication .
特性
IUPAC名 |
none |
|---|---|
SMILES |
none |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KBP-5209; KBP 5209; KBP5209; Pirotinib |
製品の起源 |
United States |
類似化合物との比較
Efficacy in HER2-Positive Metastatic Breast Cancer
Pyrotinib has been directly compared to lapatinib, a reversible HER1/HER2 TKI, in randomized trials. Key findings include:
*Data from the PERMEATE trial (cohort A) for pyrotinib + capecitabine in BM .
Pyrotinib’s irreversible binding mechanism likely contributes to its superior ORR and PFS compared to lapatinib . In trastuzumab-naive patients, pyrotinib achieved an ORR of 83.3%, versus 33.3% in trastuzumab-pretreated cohorts .
Comparison with Neratinib
Neratinib, another irreversible pan-ErbB inhibitor, has shown a median PFS of 12.9 months in HER2+ MBC but carries a higher risk of grade 3 diarrhea (24% vs. pyrotinib’s 15.4%) . Direct head-to-head trials between pyrotinib and neratinib are lacking.
Central Nervous System (CNS) Activity
Pyrotinib demonstrates robust CNS penetration, achieving an intracranial ORR of 74.6% in radiation-naive BM patients (PERMEATE trial) .
Cost-Effectiveness
A cost-effectiveness analysis in China found pyrotinib + capecitabine to be more economically favorable than lapatinib + capecitabine, with incremental cost-effectiveness ratios (ICERs) within acceptable thresholds .
Mechanistic Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
